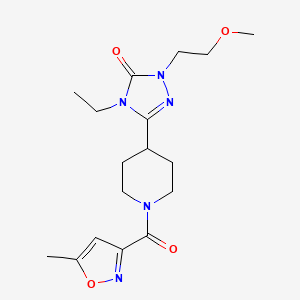

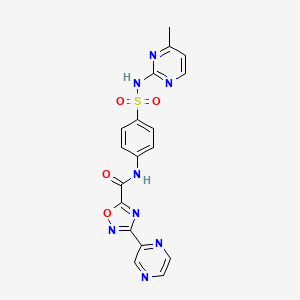

![molecular formula C16H20N2O4S B2599319 Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate CAS No. 517903-83-2](/img/structure/B2599319.png)

Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. EHT 1864 is a member of the thiazole family of compounds and has been found to inhibit the activity of Rho GTPases, a family of proteins that play a critical role in cell signaling and regulation.

科学的研究の応用

Synthesis and Chemical Reactivity

Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate and its derivatives have been explored for their synthesis and chemical reactivity. A study by Mohamed (2014) detailed a convenient synthesis process for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's versatility in organic synthesis. This synthesis involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, highlighting the compound's potential as a building block for various chemical reactions (Mohamed, 2014).

Antimicrobial Activities

The antimicrobial properties of thiazole derivatives have been studied extensively. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their in vitro antimicrobial activity against bacterial and fungal isolates. The study found that certain synthesized derivatives exhibit antimicrobial properties, suggesting potential applications in combating microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole-derived Schiff base ligands also revealed moderate antimicrobial activity against certain bacteria and fungi, further supporting the potential use of these compounds in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Catalytic Applications

A fascinating application of thiazole derivatives is found in catalysis. Ghorbanloo and Maleki Alamooti (2017) reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material's ability to be easily recovered and reused without significant loss of activity highlights its potential as a sustainable catalyst in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Enzyme Inhibition

Additionally, thiazole derivatives have shown promise in enzyme inhibition studies, offering potential therapeutic applications. Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and evaluated their α-glucosidase and β-glucosidase inhibition activities. This study identified compounds with significant inhibitory activities, suggesting their potential use in managing diseases related to enzyme dysfunction (Babar et al., 2017).

特性

IUPAC Name |

ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVHPBZVAQZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)

![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2599249.png)

![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)

![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2599256.png)

![2,2-Difluorospiro[2.4]heptane-6-carboxylic acid](/img/structure/B2599257.png)